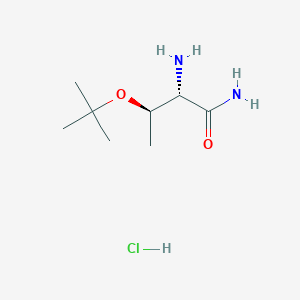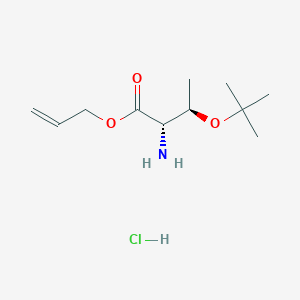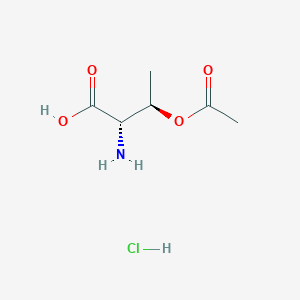
h-His(trt)-ome.hcl
Vue d'ensemble
Description
H-His(trt)-ome.hcl, also known as Histidine Tri-Tryptophan (H-His(trt)-ome.hcl), is a synthetic peptide that has been developed as a research tool to study the role of histidine and tryptophan residues in protein folding and stability. This peptide has been used to study the effects of post-translational modifications on protein folding and stability, as well as to assess the effects of specific amino acid substitutions on protein folding and stability. The peptide is composed of three histidine residues and three tryptophan residues, and has been used in a variety of laboratory experiments.hcl.
Applications De Recherche Scientifique
Homocysteine, a thiol-containing amino acid, is involved in serious thromboembolic complications and premature arteriosclerotic lesions in patients with homocystinuria. This highlights the importance of amino acids in medical conditions and treatments (Malinow, 1990).
Research on hydrothermal carbonization of biomass shows the versatile applications of carbonaceous solid products in biofuel, adsorption, energy storage, and catalysis, demonstrating the broad scope of chemical compounds in various applications (Román et al., 2018).
Testosterone replacement therapy (TRT) in aging males leads to erythrocytosis or polycythemia, indicating the complex interactions and side effects of hormonal treatments. This underscores the importance of understanding the biochemical impact of therapeutic compounds (Jones et al., 2015).
High-throughput screening (HTS) and quantitative HTS (qHTS) methodologies are crucial for identifying biological activities in large chemical libraries, reflecting the significance of advanced screening methods in pharmaceutical development (Inglese et al., 2006).
High-content screening (HCS) is applied in large-scale cell biology and drug discovery, emphasizing the role of automated microscopy and image analysis in modern biomedical research (Abraham et al., 2004).
Mécanisme D'action
Target of Action
h-His(trt)-ome.hcl is a derivative of the amino acid histidine . Amino acids and their derivatives are known to influence the secretion of anabolic hormones, which are essential for growth and development .
Mode of Action
The compound interacts with its targets by supplying fuel during exercise and enhancing mental performance during stress-related tasks . This interaction results in the prevention of exercise-induced muscle damage .
Biochemical Pathways
h-His(trt)-ome.hcl affects the biochemical pathways related to the secretion of anabolic hormones and the supply of fuel during exercise . The downstream effects of these pathways include enhanced mental performance and prevention of exercise-induced muscle damage .
Result of Action
The molecular and cellular effects of h-His(trt)-ome.hcl’s action include the secretion of anabolic hormones, supply of fuel during exercise, enhanced mental performance, and prevention of exercise-induced muscle damage .
Propriétés
IUPAC Name |
methyl (2S)-2-amino-3-(1-tritylimidazol-4-yl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2.ClH/c1-31-25(30)24(27)17-23-18-29(19-28-23)26(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22;/h2-16,18-19,24H,17,27H2,1H3;1H/t24-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIWDQDVADNDKT-JIDHJSLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20692805 | |
| Record name | Methyl 1-(triphenylmethyl)-L-histidinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20692805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
h-His(trt)-ome.hcl | |
CAS RN |
32946-56-8 | |
| Record name | Methyl 1-(triphenylmethyl)-L-histidinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20692805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(2S,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]-N-(4-nitrophenyl)butanamide](/img/structure/B612994.png)

![(2S)-2-Amino-N-(4-methyl-2-oxochromen-7-yl)-3-[(2-methylpropan-2-yl)oxy]butanamide;hydrochloride](/img/structure/B612996.png)




